![molecular formula C9H8N2O3 B1288156 5-氨基苯并[d]恶唑-2-羧酸甲酯 CAS No. 1035093-77-6](/img/structure/B1288156.png)

5-氨基苯并[d]恶唑-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

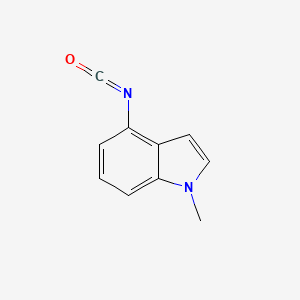

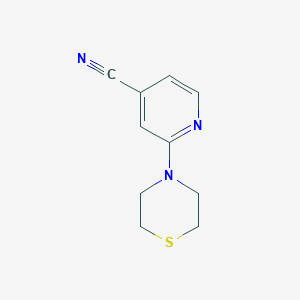

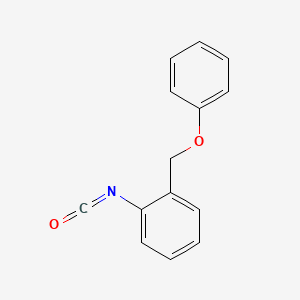

“Methyl 5-aminobenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is used for research and development and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of “Methyl 5-aminobenzo[d]oxazole-2-carboxylate” has been described in the literature . It was prepared by reacting compound 2 with cyanogen bromide aqueous suspension .Molecular Structure Analysis

The molecular structure of “Methyl 5-aminobenzo[d]oxazole-2-carboxylate” is represented by the formula C9H8N2O3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-aminobenzo[d]oxazole-2-carboxylate” are not detailed in the search results, oxazole derivatives in general have been synthesized and assessed for various biological activities .科学研究应用

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

This compound serves as a precursor in the synthesis of benzo[d]imidazo[2,1-b]thiazoles, which are important due to their broad spectrum of bioactivities. These activities include serving as potent non-sedative anxiolytics and powerful anticancer agents. The synthesis process benefits from catalyst-free conditions and can be performed under microwave irradiation, providing a green and efficient method for creating these bioactive molecules .

Development of PET Imaging Probes

Benzo[d]oxazole derivatives, synthesized from Methyl 5-aminobenzo[d]oxazole-2-carboxylate, are used in the development of PET imaging probes. These probes are particularly useful for detecting β-amyloid plaques in the brains of Alzheimer’s patients, aiding in the diagnosis and study of this neurodegenerative disease .

Kinase Inhibition for Therapeutic Applications

The compound is instrumental in the creation of kinase inhibitors. These inhibitors have significant therapeutic potential, particularly in the treatment of various cancers where they can interfere with the signaling pathways that promote tumor growth and survival .

Antimicrobial Activity

Researchers utilize Methyl 5-aminobenzo[d]oxazole-2-carboxylate to synthesize molecules with antimicrobial properties. This application is crucial in the development of new antibiotics and treatments for bacterial infections .

Neuroprotective Treatments

The compound is also involved in the synthesis of benzo[d]oxazole derivatives that have applications in treating neurological disorders. These derivatives can help in the recovery of nerve function, offering potential treatments for conditions resulting from nerve damage .

Advanced Material Design

In the field of advanced materials, Methyl 5-aminobenzo[d]oxazole-2-carboxylate can be used to create heterocyclic small molecules. These molecules have structural complexities that make them suitable for various applications, including biological probes in living systems .

安全和危害

“Methyl 5-aminobenzo[d]oxazole-2-carboxylate” is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

methyl 5-amino-1,3-benzoxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAHBHCSAFZHKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595032 |

Source

|

| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-aminobenzo[d]oxazole-2-carboxylate | |

CAS RN |

1035093-77-6 |

Source

|

| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)

![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)

![1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288097.png)